2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23FN6O2S and its molecular weight is 418.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel synthesis methods have been developed for pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study detailed the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via cycloaddition (Rahmouni et al., 2014).
Biological and Medicinal Research
Antitumor Activities : Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For example, certain derivatives showed moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study demonstrated the significant antimicrobial activity of these compounds (Khobragade et al., 2010).
Chemical Properties and Applications
Coordination Complexes : Pyrazolo[3,4-d]pyrimidine derivatives have been used to construct coordination complexes with metals, demonstrating interesting chemical properties and potential applications in various fields (Chkirate et al., 2019).
Herbicidal Activity : These compounds have also shown potential as herbicides. A study highlighted the herbicidal activity of novel pyrazolo[3,4-d]pyrimidine derivatives against certain plant species (Luo et al., 2017).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2S/c1-3-8-22-17-13-11-23-26(18(13)25-19(24-17)29-2)10-9-21-16(27)12-28-15-7-5-4-6-14(15)20/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODFBDOVVSXLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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